molecular formula C17H19N3O4 B2541645 5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one CAS No. 941926-80-3

5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2541645
CAS No.: 941926-80-3
M. Wt: 329.356
InChI Key: PTFQLDWMWAGLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and a morpholine-4-carbonyl group attached to a dihydropyridazinone core.

Scientific Research Applications

5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties for industrial applications.

Preparation Methods

The synthesis of 5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one involves multiple steps, including the formation of the dihydropyridazinone core and the subsequent attachment of the functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher efficiency and purity.

Chemical Reactions Analysis

5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one: This compound lacks the morpholine-4-carbonyl group, which may influence its solubility and interaction with molecular targets.

    5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-pyridazin-3-one: This compound lacks the dihydro component, which may alter its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-12-3-5-13(6-4-12)20-15(21)11-14(23-2)16(18-20)17(22)19-7-9-24-10-8-19/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFQLDWMWAGLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.